molecular formula C19H22N2O3 B5787086 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide

3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide

Cat. No. B5787086
M. Wt: 326.4 g/mol
InChI Key: RUWRTCBKLYDMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide, also known as IB-MECA, is a selective agonist for the adenosine A3 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and immune disorders.

Scientific Research Applications

3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has been studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis. It has also been studied in models of inflammatory diseases such as rheumatoid arthritis and has been shown to reduce inflammation and joint damage. Additionally, 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has been studied in models of immune disorders such as asthma and has been shown to reduce airway inflammation and improve lung function.

Mechanism of Action

3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide selectively activates the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues. Activation of the adenosine A3 receptor by 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide leads to the activation of various signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway. These signaling pathways mediate the anti-inflammatory, anti-cancer, and immunomodulatory effects of 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide.
Biochemical and Physiological Effects:
3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activation of NF-kappaB, which is a transcription factor that plays a key role in inflammation and cancer. 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has been shown to modulate the immune response by reducing the activation of T cells and B cells.

Advantages and Limitations for Lab Experiments

3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and can be easily administered to cells or animals. It has also been extensively studied in preclinical models, which makes it a well-established tool for studying the adenosine A3 receptor and its signaling pathways. However, 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide. One potential direction is the development of more potent and selective agonists for the adenosine A3 receptor. Another direction is the investigation of the role of 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide in the regulation of immune responses. Additionally, the potential therapeutic applications of 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide in various diseases such as cancer and inflammation warrant further investigation. Finally, the development of new formulations of 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide with improved solubility and bioavailability could enhance its potential as a therapeutic agent.

Synthesis Methods

3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 3-(isobutyrylamino)benzoic acid. The resulting intermediate is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride. Finally, the acid chloride is reacted with 4-methoxybenzylamine to yield 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)18(22)21-16-6-4-5-15(11-16)19(23)20-12-14-7-9-17(24-3)10-8-14/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWRTCBKLYDMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-3-[(2-methylpropanoyl)amino]benzamide

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